2,3-Dimethylpent-4-yne-2,3-diol
Description
Properties
CAS No. |
53722-07-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,3-dimethylpent-4-yne-2,3-diol |
InChI |
InChI=1S/C7H12O2/c1-5-7(4,9)6(2,3)8/h1,8-9H,2-4H3 |
InChI Key |
DNGHNLPQAQCIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C#C)O)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Hydroxylation of Alkenes/Alkynes Using Oxygen or Oxygen-Containing Gases
One prominent method for preparing diols structurally similar to this compound involves the oxidation of corresponding olefins (alkenes) or alkynes with oxygen or oxygen-containing gases in aqueous media, without the need for expensive oxidants or catalysts.
-
- The starting olefin or alkyne (e.g., 2,3-dimethylbutenes or related alkynes) is mixed with water.
- Oxygen or an oxygen-containing gas is introduced under controlled pressure (0.01 to 20 parts by weight relative to substrate).
- The reaction is conducted in a stirred reactor, often at temperatures ranging from 50 °C to 117 °C.
- Oxygen pressure is applied intermittently or continuously to maintain reaction progress.
- The reaction proceeds to form the diol hydrate, which can be separated by cooling and phase separation.
-
- Oxygen partial pressure: 2.5 to 15 bar applied in intervals.
- Temperature: 50–117 °C, optimal around 50–60 °C for phase separation.
- Stirring speed: 400–680 rpm to ensure homogeneity.
- Reaction time: Typically short, with conversions achieved within minutes to hours.
-
- Avoids use of expensive hydrogen peroxide.
- No catalyst required, simplifying purification.
- High selectivity (70–80%) for diol formation.
- Reaction can be carried out continuously or batch-wise.
- The gas mixture released on depressurization can be recycled after purification.
-
- Cooling the reaction mixture to just above or below the melting point of the diol hydrate (~48 °C) allows phase separation into an organic phase (unreacted alkene/alkyne) and an aqueous phase (diol hydrate).
- Crystalline diol hydrate can be isolated by filtration.
- Water can be removed by azeotropic distillation to yield the pure diol.
| Parameter | Value/Range |
|---|---|
| Temperature | 50–117 °C |
| Oxygen Pressure | 2.5–15 bar (intermittent) |
| Stirring Speed | 400–680 rpm |
| Conversion (olefin) | 30–85% |
| Selectivity (diol) | 70–80% |
| Phase Separation Temp. | 50–60 °C |
This method is described in detail in patents EP0064180A1 and US4410743A, which focus on 2,3-dimethylbutane-2,3-diol but are adaptable to similar diols like this compound.
Hydroxylation Using Hydrogen Peroxide in the Presence of Carboxylic Acids
Another well-established route involves the hydroxylation of olefins or alkynes using hydrogen peroxide as the oxidant in the presence of carboxylic acids such as formic acid.
-
- Hydrogen peroxide and 2,3-dimethylbutene (or analogous substrates) are added to formic acid.
- Under stirring at 50–70 °C, percarboxylic acid forms in situ, which acts as the hydroxylating agent.
- The olefin or alkyne is converted to an intermediate monoformate ester of the diol.
- After completion, the reaction mixture is treated with aqueous alkali hydroxide to saponify the ester, liberating the diol.
- Organic and aqueous phases are separated; the diol is purified by fractional distillation.
-
- The reaction proceeds via formation of percarboxylic acid intermediates.
- Moderate temperatures (50–70 °C) prevent decomposition of hydrogen peroxide.
- The process achieves high yields but requires careful handling due to peroxide reactivity.
- By-products such as 2,3-dimethyl-1,2-butanediol may form, complicating purification.
-
- High yield and selectivity for the diol.
- Applicable to a range of olefins and alkynes.
- Well-established industrial process.
-
- Use of hydrogen peroxide involves safety and cost considerations.
- Purification can be challenging due to close boiling points of diol and by-products.
| Parameter | Value/Range |
|---|---|
| Temperature | 50–70 °C |
| Reaction Time | 1–3 hours |
| Yield | ~43% pinacol, with ~38% unreacted olefin |
| By-products | ~10% 2,3-dimethyl-1,2-butanediol |
| Purification | Fractional distillation |
This method is described in patent EP0010236A1, offering a safe and efficient route for diol synthesis.
Reduction of Acetone Derivatives
While less directly applicable to this compound, the reduction of acetone or related ketones is a classical route to pinacol-type diols.
-
- Reduction with magnesium in the presence of mercury chloride.
- Use of aluminum amalgam.
- Electrochemical reduction.
-
- Toxicity of mercury compounds.
- Formation of by-products such as isopropyl alcohol.
- High energy consumption in electrochemical methods.
Due to these drawbacks, modern methods favor oxidation of olefins or hydroxylation with hydrogen peroxide over reduction routes.
Comparative Table of Preparation Methods
| Preparation Method | Oxidant/Agent | Conditions | Advantages | Disadvantages | Selectivity/Yield |
|---|---|---|---|---|---|
| Oxidation with Oxygen/Oxygen-Containing Gas | Oxygen or air | 50–117 °C, 2.5–15 bar O2, aqueous | Catalyst-free, economical, recyclable gas | Requires pressure equipment | 70–80% selectivity, 30–85% conversion |
| Hydroxylation with Hydrogen Peroxide | H2O2 + Carboxylic acid | 50–70 °C, stirring | High yield, well-established | Expensive oxidant, safety issues | ~43% yield with by-products |
| Reduction of Acetone Derivatives | Mg/HgCl2, Al amalgam | Varied | Classical method | Toxicity, by-products, energy use | Moderate yields |
Summary and Expert Perspective
The preparation of This compound can be approached by analogy to well-studied diols such as 2,3-dimethylbutane-2,3-diol. The most practical and industrially relevant methods involve:
Oxidative hydroxylation using oxygen or air in aqueous media , which offers a catalyst-free, economical, and relatively green route with good selectivity and manageable reaction conditions.
Hydroxylation using hydrogen peroxide in the presence of carboxylic acids , providing high yields but requiring more careful handling due to peroxide reactivity and cost.
Reduction methods are generally less favored due to toxicity and inefficiency.
The oxidative hydroxylation approach also benefits from simple downstream processing via phase separation and crystallization of diol hydrates, enabling efficient isolation and recycling of unreacted substrates.
These methods are supported by extensive patent literature and industrial practices, reflecting over a decade of research and optimization in the field.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpent-4-yne-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid or sodium hydroxide.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
2,3-Dimethylpent-4-yne-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpent-4-yne-2,3-diol involves its interaction with various molecular targets and pathways. The presence of the triple bond and hydroxyl groups allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Butanediol (C₄H₁₀O₂)
- Structure : A simple vicinal diol without methyl groups or alkyne functionality.
- Properties : Lower molecular weight (90.12 g/mol), higher polarity, and broader bioindustrial relevance (e.g., biofuel precursor, microbial production ).
- Key Difference: The absence of methyl and alkyne groups in 2,3-butanediol reduces steric hindrance and enhances solubility in polar solvents compared to 2,3-dimethylpent-4-yne-2,3-diol.
p-Cymen-2,3-diol (C₁₀H₁₄O₂)
- Structure : Aromatic diol with a p-cymene backbone and hydroxyl groups at positions 2 and 3.
- Properties : Demonstrates potent antioxidant activity, surpassing α-tocopherol and BHA in radical scavenging .
- Key Difference : The aromatic ring in p-cymen-2,3-diol enables π-π interactions, enhancing antioxidant efficacy, whereas the aliphatic alkyne in this compound may prioritize electrophilic reactivity (e.g., alkyne-azide cycloadditions) .
2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol, C₅H₁₂O₂)
- Structure : Branched diol with hydroxyl groups on terminal carbons and a central quaternary carbon.
- Properties: High thermal stability (mp: 128°C) and resistance to hydrolysis, making it a key monomer in polyester and polyurethane synthesis .
- Key Difference : The branched structure of neopentyl glycol reduces chain flexibility, whereas the linear alkyne in this compound may facilitate conjugation or polymerization.
2,3-Diphenylbutane-2,3-diol (C₁₆H₁₆O₂)
- Structure : Vicinal diol with phenyl substituents on carbons 2 and 3.
- Properties : NMR data (¹H: δ 1.39–1.46 ppm for methyl groups; aromatic protons at δ 7.06–7.11 ppm) indicate steric crowding and restricted rotation due to phenyl rings .
- Key Difference : The phenyl groups enhance hydrophobicity and steric effects, whereas methyl groups in this compound offer moderate bulk without aromatic conjugation .
Tripodal Alkoxides (e.g., 2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol)
- Structure : Tripodal ligand with three hydroxyl groups and an ethyl branch.
- Properties : Used in heterometallic complexes (e.g., Ga₃V) for magnetic or catalytic applications due to multiple coordination sites .
- Key Difference : The tripodal structure supports multidentate binding, while this compound’s two hydroxyls may limit coordination modes but offer alkyne-based reactivity .
Comparative Data Table
Biological Activity
2,3-Dimethylpent-4-yne-2,3-diol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Research indicates that this compound may exhibit various mechanisms of action in biological systems:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The compound has demonstrated cytotoxic effects against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines, with a higher efficacy noted in A549 cells .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions and has implications for therapeutic applications .
Research Findings
A variety of studies have explored the biological activity of this compound. Below are key findings from recent research:
Case Studies
- Antioxidant Effects : A study conducted on the antioxidant properties of this compound highlighted its ability to reduce oxidative stress markers in vitro. This was measured by assessing the levels of malondialdehyde (MDA) and glutathione (GSH) in treated cells.
- Anticancer Activity : In a comparative study involving various compounds, this compound was tested against established cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in A549 cells through mechanisms involving DNA damage and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
